molecular formula C24H21N5O2S2 B14931328 (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14931328
M. Wt: 475.6 g/mol
InChI Key: YRIGCDUHWDDEQX-XMHGGMMESA-N
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Description

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, thiazole derivatives, and various reagents to facilitate the formation of the desired structure. Common reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for developing new therapeutics.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class may have similar structures but different substituents, leading to variations in their biological activities.

    Pyrazole Derivatives: Compounds with pyrazole rings may share some chemical properties but differ in their overall biological effects.

    Thienyl Compounds: Compounds containing thienyl groups may have similar reactivity but different applications.

Uniqueness

The uniqueness of 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H21N5O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

(2E)-2-[(2-ethylpyrazol-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H21N5O2S2/c1-3-28-17(11-12-25-28)14-19-23(31)29-21(18-10-7-13-32-18)20(15(2)26-24(29)33-19)22(30)27-16-8-5-4-6-9-16/h4-14,21H,3H2,1-2H3,(H,27,30)/b19-14+

InChI Key

YRIGCDUHWDDEQX-XMHGGMMESA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CS5

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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